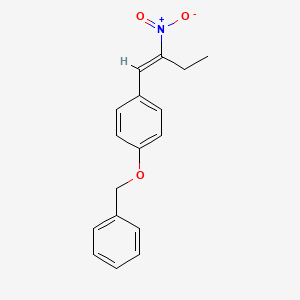

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-nitrobut-1-enyl]-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBORWFOXJSEZOZ-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyloxy 4 2 Nitrobut 1 En 1 Yl Benzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. scitepress.orgamazonaws.com For 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene, the primary disconnection is at the carbon-carbon double bond. This bond is typically formed via a condensation and subsequent dehydration reaction, pointing towards the Henry (or nitroaldol) reaction. wikipedia.org

This disconnection breaks the target molecule into two key precursors: 4-(benzyloxy)benzaldehyde (B125253) and 1-nitrobutane (B1203751). Each of these precursors can be further broken down. The benzyloxy ether linkage in 4-(benzyloxy)benzaldehyde can be disconnected to reveal 4-hydroxybenzaldehyde (B117250) and a benzyl (B1604629) halide, suggesting a Williamson ether synthesis. The nitro group in 1-nitrobutane can be introduced via nucleophilic substitution on a butyl halide using a nitrite (B80452) salt. This analysis provides a clear and logical pathway for the forward synthesis.

Synthesis of Precursor Molecules

The successful synthesis of the target compound relies on the efficient preparation of its core building blocks: 4-(benzyloxy)benzaldehyde and a suitable nitroalkane.

4-(Benzyloxy)benzaldehyde is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base. nih.govchemspider.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion which then acts as a nucleophile, displacing the bromide from benzyl bromide. Anhydrous potassium carbonate is a frequently used base for this transformation, and the reaction is often carried out in a polar aprotic solvent like ethanol (B145695) or dimethylformamide (DMF). nih.govchemspider.com The crude product can be purified by recrystallization from ethanol to yield colorless crystals. nih.gov

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| 4-hydroxybenzaldehyde, benzyl bromide | Anhydrous Potassium Carbonate | Ethanol | Reflux, 14 hours | 87.4% | nih.gov |

| 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide | Potassium Carbonate | Dry DMF | 100°C, 3 hours | 74% | chemspider.com |

This table summarizes reaction conditions for the synthesis of benzyloxybenzaldehyde derivatives.

1-Nitrobutane is a key precursor that provides the nitroethylidene fragment of the target molecule. A common laboratory-scale synthesis involves the reaction of an n-butyl halide, such as n-butyl bromide, with a nitrite salt. prepchem.com The choice of the nitrite salt can influence the outcome, with silver nitrite being a classic reagent for this transformation. prepchem.com The reaction involves heating the alkyl bromide with dry silver nitrite, followed by distillation to isolate the 1-nitrobutane. prepchem.com

Alternatively, methods using alkali metal nitrites like sodium nitrite have been developed, often employing phase-transfer catalysts to improve the yield and selectivity of the nitroalkane over the isomeric alkyl nitrite. mdma.ch For instance, the reaction of 1-bromobutane (B133212) with sodium nitrite in the presence of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a phase-transfer catalyst has been shown to produce 1-nitrobutane. mdma.ch

| Alkyl Halide | Nitrite Source | Conditions | Yield | Reference |

| n-butyl bromide | Silver Nitrite | Heat at 110°C for 8 hours | ~40% (based on 18g from 64g bromide) | prepchem.com |

| 1-bromobutane | Sodium Nitrite | TBAHS (catalyst), Chloroform/Water, 31°C, 6 hours | 57% | mdma.ch |

This table presents different methodologies for the synthesis of 1-nitrobutane.

Direct Synthesis Approaches to this compound

The final assembly of the target molecule is achieved through a direct condensation reaction between the two primary precursors.

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgscirp.org In this synthesis, the α-carbon of 1-nitrobutane is deprotonated by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, 1-(4-(benzyloxy)phenyl)-2-nitrobutan-1-ol.

This nitroaldol adduct is often not isolated but is directly subjected to dehydration conditions to yield the final product, this compound. The dehydration is readily achieved, often under the same reaction conditions as the initial condensation or with gentle heating or acidic workup, as the protons on the carbon bearing the nitro group are acidic and the hydroxyl group is a good leaving group upon protonation.

The efficiency of the Henry reaction and the subsequent dehydration can be influenced by several factors, including the choice of catalyst, solvent, and temperature. psu.edu A variety of bases can be used to catalyze the reaction, ranging from inorganic bases to organic amines like triethylamine (B128534) or primary amines. psu.edusciencemadness.org

The choice of catalyst can affect reaction rates and yields. For the dehydration step to form the nitroalkene, conditions that facilitate the elimination of water are employed. This can be achieved by using a Dean-Stark apparatus to remove water azeotropically, or by using specific catalysts that promote dehydration. sciencemadness.org Ammonium acetate (B1210297) is a common catalyst used for the one-pot condensation and dehydration to form nitrostyrene (B7858105) derivatives.

For optimizing the reaction, various catalyst systems have been explored. These include simple amine bases, solid-supported catalysts, and metal complexes. researchgate.netniscpr.res.in The use of solvent-free conditions or alternative energy sources like microwave irradiation has also been investigated to develop more environmentally benign protocols. scirp.org The ideal conditions aim to maximize the yield of the desired nitroalkene while minimizing the formation of side products.

| Catalyst Type | Example | Solvent | Key Features | Reference |

| Amine Base | Triethylamine, Diisopropylethylamine | Alcoholic solvents | Standard conditions for Henry reaction. | psu.edu |

| Ammonium Salt | Ammonium Acetate | Acetic Acid/Nitromethane | Promotes both condensation and dehydration. | sciencemadness.org |

| Solid Base | Layered Double Hydroxides (LDHs) | Solvent-free (Microwave) | Environmentally benign, reusable catalyst. | scirp.org |

| Organocatalyst | Quinine derivatives | Toluene | Can achieve asymmetric synthesis (enantioselectivity). | wikipedia.org |

This table showcases various catalyst systems used for Henry (nitroaldol) reactions.

Aldol Condensation Reactions (e.g., Henry Reaction) and Subsequent Dehydration

Stereochemical Control in Olefin Formation

The formation of the double bond in this compound raises the question of stereoisomerism (E/Z). In the context of the Henry reaction, the dehydration of the intermediate β-nitro alcohol generally leads to the formation of the more thermodynamically stable trans (E)-isomer as the major product. unirioja.es This stereoselectivity is driven by the minimization of steric hindrance between the bulky phenyl and nitro groups.

For related nitrostyrenes, studies have shown that the E/Z ratio can be influenced by reaction conditions and the nature of the catalyst. For instance, in a one-pot synthesis of β-nitrostyrenes from styrenes promoted by copper(II), a mixture of E- and Z-isomers was obtained from α-methylstyrene, with the E-isomer being predominant. unirioja.es The Z-isomer could be isomerized to the E-isomer in the presence of triphenylphosphine. unirioja.es While specific data for this compound is limited, these findings for structurally similar compounds are highly indicative.

Furthermore, achieving enantioselective synthesis of the β-nitro alcohol precursor is a key strategy for controlling stereochemistry. The use of chiral metal catalysts in the Henry reaction can produce β-nitro alcohols with high enantiomeric excess. wikipedia.orgorganic-chemistry.org These chiral alcohols can then be dehydrated to the corresponding nitroalkenes.

Table 1: Stereoselectivity in the Synthesis of β-Nitrostyrenes

| Reactants | Catalyst/Conditions | Product(s) | Stereoselectivity (E:Z) | Reference |

|---|---|---|---|---|

| Styrene (B11656) derivatives | I₂, CuO·HBF₄, NaNO₂ | trans-β-nitrostyrenes | Predominantly E | unirioja.es |

| α-Methylstyrene | I₂, CuO·HBF₄, NaNO₂ | E/Z-β-methyl-β-nitrostyrene | 6:1 | unirioja.es |

Transition-Metal-Catalyzed Coupling Reactions

While the Henry reaction is the most common route, transition-metal-catalyzed methods offer alternative pathways. A notable example is the copper(II)-promoted "one-pot" selective nitration of styrenes to β-nitrostyrenes. unirioja.es This process involves reacting the corresponding styrene, 1-(benzyloxy)-4-vinylbenzene, with iodine, copper(II) tetrafluoroborate, and sodium nitrite. The reaction likely proceeds through an iodonitro intermediate, which then undergoes dehydro-iodination catalyzed by copper(I) salts formed in situ to yield the final trans-β-nitrostyrene. unirioja.es

Although direct cross-coupling reactions to form the core structure of this compound are not widely documented, the principles of reactions like the Heck or Suzuki coupling could theoretically be applied. For instance, a Heck-type reaction could couple 4-benzyloxy-iodobenzene with 2-nitrobut-1-ene. However, such routes are less common than the condensation strategies for this class of compounds.

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for building molecular complexity in a single step. bohrium.comnih.gov β-Nitrostyrenes are frequently employed as key building blocks in MCRs to generate diverse heterocyclic structures. bohrium.comrsc.orgresearchgate.net However, their formation can also be part of a cascade sequence.

A cascade reaction for the synthesis of the target molecule could be envisioned starting from simpler precursors. For example, a sequence involving an initial Knoevenagel condensation followed by a Michael addition and subsequent elimination could potentially form the desired structure in one pot. rsc.org An AB₂C type four-component quadruple cascade reaction has been reported for generating complex bis-spirocyclohexanes, which proceeds via a Knoevenagel/Michael/Michael/Michael sequence initiated by β-nitrostyrene derived acetates. rsc.org This demonstrates the potential for designing cascade processes that lead to highly substituted structures originating from nitroalkene chemistry.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Intermediates

The mechanism of the Henry reaction, the principal route to this compound, has been well-established. wikipedia.org The key steps are:

Deprotonation : The reaction begins with the deprotonation of the nitroalkane (1-nitropropane) at the α-carbon by a base, forming a resonance-stabilized nitronate anion. youtube.com

Nucleophilic Addition : This nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde. youtube.com

Alkoxide Formation : This C-C bond-forming step results in a β-nitro alkoxide intermediate. wikipedia.org

Protonation : The alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol. youtube.com

Dehydration : Subsequent elimination of a water molecule, often acid- or base-catalyzed, forms the carbon-carbon double bond of the final nitroalkene product. youtube.com

All steps leading to the β-nitro alcohol are reversible. wikipedia.org The final dehydration step drives the reaction towards the product. Mechanistic studies on related reactions, such as the Michael addition to nitrostyrenes, have utilized techniques like deuterated solvents to isolate and characterize intermediates, confirming the proposed pathways. acs.org

Role of Catalysts and Reagents

Catalysts and reagents play a crucial role in the synthesis of this compound, influencing reaction rate, yield, and selectivity.

Base Catalysts : In the Henry reaction, a base is essential for the initial deprotonation of the nitroalkane. organic-chemistry.org The choice of base can determine whether the reaction stops at the β-nitro alcohol or proceeds to the nitroalkene. Weaker bases may favor the isolation of the alcohol, while stronger bases or acidic workup conditions promote dehydration. organic-chemistry.orgresearchwithrutgers.com

Heterogeneous Catalysts : Amino-functionalized nanoporous materials have been shown to be effective heterogeneous catalysts. Interestingly, the type of amine functional group can control the reaction outcome; primary amines tend to yield the nitrostyrene, while secondary or tertiary amines favor the formation of the nitroalcohol. researchwithrutgers.com

Chiral Metal Catalysts : In asymmetric synthesis, chiral metal complexes are employed to control the stereochemical outcome. Catalysts based on copper, zinc, cobalt, and other metals, combined with chiral organic ligands, can coordinate to both the nitro group and the carbonyl oxygen, facilitating a highly enantio- and diastereoselective C-C bond formation. wikipedia.org

Reagents in Alternative Syntheses : In the copper-promoted synthesis from styrenes, reagents like iodine and sodium nitrite serve as the sources for the iodo- and nitro- functionalities, while the copper(II) salt acts as a promoter for the initial iodonitration and the subsequent elimination. unirioja.es

Flow Chemistry and Continuous Synthesis Protocols

The synthesis of β-nitrostyrenes is well-suited to flow chemistry, which offers advantages in safety, efficiency, and scalability over traditional batch processes. rsc.org Multi-step continuous-flow systems have been developed for the synthesis of nitro-containing compounds, where the formation of a β-nitrostyrene is the initial step. acs.org

In a typical setup for synthesizing a compound like this compound, a solution of 4-(benzyloxy)benzaldehyde and 1-nitropropane (B105015) would be passed through a packed-bed reactor containing a heterogeneous catalyst. rsc.org Amino-functionalized silica (B1680970) gel is a commonly used, readily available, and effective catalyst for this transformation. rsc.orgacs.org This solid-supported catalyst facilitates the condensation and dehydration steps and can be used continuously for extended periods (e.g., over 100 hours) with high selectivity for the nitrostyrene product. acs.org The output stream from this first reactor, containing the desired nitroalkene, can then be directly channeled into subsequent reactors for further transformations, demonstrating the efficiency of multi-step continuous-flow synthesis. rsc.orgacs.org

Table 2: Comparison of Synthetic Protocols for β-Nitrostyrene Formation

| Method | Catalyst/Promoter | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Henry Reaction (Batch) | Homogeneous base (e.g., NaOH, amines) | Classic condensation-dehydration | Well-established, versatile | wikipedia.orgyoutube.com |

| Copper-Promoted Nitration | Cu(II) tetrafluoroborate | One-pot from styrene derivatives | Bypasses aldehyde intermediate | unirioja.es |

| Heterogeneous Catalysis | Amino-functionalized silica | Solid-supported catalyst | Catalyst recyclability, product control | researchwithrutgers.comacs.org |

Microreactor Technology Applications

The use of microreactors, or continuous-flow chemistry, offers significant advantages for the synthesis of β-nitroalkenes. These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. akjournals.com

Research on the synthesis of related β-nitrostyrenes in microreactors has demonstrated marked improvements over traditional batch processes. akjournals.com Key advantages include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid heat dissipation, which is crucial for controlling the often exothermic Henry reaction. This precise temperature control can minimize the formation of side products.

Increased Productivity: Continuous-flow systems can operate for extended periods, leading to significantly higher productivity compared to batch reactors. Studies on organocatalyzed additions to β-nitrostyrenes have shown a 3.4-fold increase in productivity when moving from batch to a microreactor setup. akjournals.com

Improved Safety: The small reaction volumes inherent to microreactors minimize the risks associated with handling potentially unstable nitro compounds or exothermic reactions. akjournals.com This allows for the exploration of reaction conditions that might be too hazardous in a large-scale batch process.

In a hypothetical microreactor synthesis of this compound, streams of 4-(benzyloxy)benzaldehyde and 1-nitropropane, along with a suitable base catalyst, would be continuously pumped and mixed in a microchannel. The reaction mixture would then flow through a heated zone to facilitate the condensation and subsequent dehydration, with the product being collected continuously at the outlet.

| Parameter | Batch Reactor | Microreactor | Advantage of Microreactor |

| Heat Transfer | Slow, inefficient | Rapid, highly efficient | Precise temperature control, reduced side reactions. |

| Mass Transfer | Dependant on stirring | Efficient, rapid mixing | Improved reaction rates and consistency. |

| Safety | Higher risk with exotherms | Inherently safer | Small volumes minimize hazards. |

| Productivity | Limited by batch size | High, continuous output | Significant increase in product generated over time. akjournals.com |

| Scalability | Complex | Simple (scaling-out) | Easier transition from lab to production scale. |

Process Intensification and Efficiency Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several strategies beyond microreactors can be employed to intensify the process.

Advanced Catalysis: The classic Henry reaction uses stoichiometric bases, which can lead to side reactions and waste generation. scirp.org The development of highly efficient catalysts, such as solid-supported bases or chiral organocatalysts, can significantly improve reaction rates and selectivity. organic-chemistry.orgniscpr.res.in For example, solid catalysts like layered double hydroxides (LDHs) have been shown to be effective in promoting Henry reactions, offering the advantage of easy separation and recycling. scirp.org

Energy Input: The use of alternative energy sources like microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of β-nitrostyrenes. researchgate.net Reactions that take several hours under conventional heating can often be completed in minutes in a microwave reactor, leading to substantial energy savings and increased throughput. scirp.orgresearchgate.net

Telescoping Reactions: A "one-pot" approach, where the initial Henry addition and the subsequent dehydration to the nitroalkene occur in the same reactor without isolating the intermediate β-nitro alcohol, streamlines the process. figshare.com This reduces solvent use, minimizes waste from purification steps, and saves time.

| Intensification Strategy | Traditional Method | Intensified Method | Research Finding/Benefit |

| Catalysis | Soluble bases (e.g., NaOH) | Solid base catalysts (e.g., LDHs) | Catalysts are reusable and reduce salt waste. scirp.org |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction times and energy consumption. researchgate.net |

| Process Steps | Separate reaction and dehydration | "One-pot" tandem reaction | Reduces solvent usage, waste, and processing time. figshare.com |

Green Chemistry Principles in Synthetic Route Design

Applying the 12 Principles of Green Chemistry is essential for developing a sustainable synthesis of this compound. bdu.ac.infirp-ula.org The Henry reaction can be optimized to align with several of these principles.

Prevention of Waste: Using highly selective catalysts and optimized reaction conditions minimizes the formation of byproducts, thereby preventing waste at its source. nih.gov One-pot syntheses also contribute significantly by eliminating waste from intermediate workup and purification steps. researchgate.net

Atom Economy: The Henry reaction followed by dehydration has an inherently lower atom economy because a molecule of water is eliminated as a byproduct. While this cannot be avoided, maximizing the yield ensures that the atoms from the reactants are incorporated into the final product as efficiently as possible.

Use of Safer Solvents and Auxiliaries: A key green improvement for the Henry reaction is the replacement of traditional volatile organic solvents. Research has demonstrated the viability of performing the reaction in greener media such as water or under solvent-free conditions. scirp.orgfigshare.comresearchgate.net Solvent-free reactions, often facilitated by grinding reagents together or using microwave energy, represent an ideal scenario by eliminating solvent waste entirely. researchgate.netresearchgate.net

Catalysis: The use of catalytic amounts of a reagent is superior to using stoichiometric amounts. bdu.ac.in Transitioning from strong soluble bases like sodium hydroxide (B78521) to recyclable, solid acid or base catalysts aligns with this principle. These catalysts reduce waste and can often be used in smaller quantities with higher efficiency. scirp.org

By integrating these principles, the synthesis of this compound and related compounds can be made significantly more environmentally benign.

Reactivity and Chemical Transformations of 1 Benzyloxy 4 2 Nitrobut 1 En 1 Yl Benzene

Reactions Involving the Nitroalkene Moiety

The electron-deficient double bond in 1-(benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is susceptible to attack by nucleophiles and can undergo various reduction reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the introduction of valuable functional groups like amines.

Nucleophilic Conjugate (Michael) Additions

The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes. acs.org In this process, a nucleophile adds to the β-carbon of the nitroalkene, leading to the formation of a new single bond. The resulting intermediate is a nitronate, which is then typically protonated to yield the final product. The presence of the ethyl group at the β-position and the bulky benzyloxy-substituted phenyl group at the α-position of this compound would sterically and electronically influence the approach of the nucleophile.

A wide array of nucleophiles can be employed in Michael additions to nitroalkenes, including enolates, amines, thiols, and organometallic reagents. encyclopedia.pub

Asymmetric Michael Additions (Organocatalytic and Metal-Catalyzed)

The development of asymmetric Michael additions has been a significant focus in organic synthesis, enabling the stereocontrolled formation of chiral molecules. encyclopedia.pub This is particularly relevant for nitroalkenes, as the products can be converted into a variety of enantiomerically enriched compounds. mdpi.com

Organocatalytic Asymmetric Michael Additions: Chiral organic molecules, such as derivatives of proline, cinchona alkaloids, and thioureas, are effective catalysts for the asymmetric Michael addition to nitroalkenes. beilstein-journals.orgnih.gov These catalysts operate through various activation modes, often involving the formation of enamines or iminium ions, or through hydrogen bonding to the nitro group, which directs the stereochemical outcome of the reaction. beilstein-journals.org For a substrate like this compound, a bifunctional organocatalyst bearing both a Brønsted acid and a Lewis base moiety could activate the nitroalkene and the nucleophile simultaneously, leading to high stereoselectivity.

Metal-Catalyzed Asymmetric Michael Additions: Chiral complexes of various metals (e.g., copper, zinc, nickel, rhodium) are also powerful catalysts for enantioselective conjugate additions to nitroalkenes. nih.gov The metal center coordinates to the nitroalkene, activating it towards nucleophilic attack, while the chiral ligand controls the facial selectivity of the addition. The choice of metal and ligand is crucial for achieving high yields and enantioselectivities.

Due to the absence of specific studies on this compound, a data table of specific catalysts, conditions, and outcomes for its asymmetric Michael addition cannot be provided. However, the general success of these methods with a broad range of nitroalkenes suggests their applicability.

Intramolecular Michael Cyclizations

If a nucleophilic moiety is present within the same molecule as the nitroalkene, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. This strategy is a powerful tool for the synthesis of carbo- and heterocyclic compounds. For a derivative of this compound to undergo such a reaction, a nucleophile would need to be suitably tethered to either the benzyloxy or the phenyl group, positioned to allow for a sterically feasible ring-closing reaction. The stereochemistry of the newly formed ring would be influenced by the nature of the catalyst (if any) and the conformational preferences of the transition state. yale.eduresearchgate.net

Reduction Reactions of the Nitroalkene

The nitroalkene group in this compound can be selectively or fully reduced to afford other valuable functional groups.

Selective Reduction to Nitroalkanes

The carbon-carbon double bond of the nitroalkene can be selectively reduced without affecting the nitro group to yield the corresponding nitroalkane, 1-(benzyloxy)-4-(2-nitrobutyl)benzene. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH4), often in the presence of a catalyst or in a protic solvent. nih.gov Other methods include catalytic hydrogenation under controlled conditions. This selective reduction is valuable as the resulting nitroalkane retains the nitro group for further transformations, such as conversion to a carbonyl group via the Nef reaction or reduction to an amine.

Further Reduction to Amines or Related Nitrogen-Containing Functionalities

The complete reduction of the nitroalkene moiety leads to the formation of the corresponding primary amine, 2-(4-(benzyloxy)phenyl)butan-1-amine. This transformation is highly valuable as it provides access to chiral amines from readily available starting materials. yale.edu A variety of reducing agents can accomplish this, with catalytic hydrogenation over metals like palladium, platinum, or nickel being one of the most common and efficient methods. nih.gov Other reagents, such as lithium aluminum hydride (LiAlH4) or tin in the presence of hydrochloric acid, can also be used. rsc.org The reduction of β-nitrostyrenes to phenethylamines has been achieved using sodium borohydride in combination with copper(II) chloride. nih.gov This one-pot procedure offers a rapid and mild route to substituted amines. nih.gov

The choice of reducing agent and reaction conditions can be tuned to achieve the desired outcome, making the reduction of nitroalkenes a versatile synthetic tool.

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it an excellent participant in cycloaddition reactions, where it typically acts as the 2π-electron component.

The polarized nature of the nitroalkene double bond renders it a highly effective dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.

When reacting with nitrile oxides, which can be generated in situ from oxime chlorides, this compound is expected to yield highly substituted isoxazoline (B3343090) derivatives. organic-chemistry.orgmdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitroalkene and the nitrile oxide. mdpi.comnih.gov Generally, the reaction proceeds via a concerted mechanism where the oxygen of the nitrile oxide adds to the β-carbon of the nitroalkene (the carbon bearing the nitro group), driven by frontier molecular orbital interactions. mdpi.com

Similarly, nitrile ylides, which can be generated photochemically from 2H-azirines, readily engage in [3+2] cycloadditions with electron-deficient alkenes. beilstein-journals.org The reaction with this compound would produce substituted dihydropyrrole structures, which are valuable intermediates in organic synthesis. beilstein-journals.org

Table 1: Representative [3+2] Cycloaddition Reactions with Nitroalkenes

| 1,3-Dipole | Dipolarophile | Product Type |

|---|---|---|

| Nitrile N-Oxide | Nitroalkene | Isoxazoline |

This table illustrates the general outcomes of [3+2] cycloaddition reactions involving nitroalkenes as a general class of compounds.

In the context of [4+2] cycloadditions, such as the Diels-Alder reaction, the nitroalkene moiety in this compound serves as a potent dienophile. wikipedia.org The electron-withdrawing nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes in a normal-electron-demand Diels-Alder fashion. elte.hu This reaction provides a direct pathway to substituted cyclohexene (B86901) derivatives with good control over regio- and stereochemistry. wikipedia.org

Furthermore, the activated double bond can participate in Hetero-Diels-Alder (HDA) reactions. For instance, reacting with electron-rich hetero-dienes (e.g., those containing oxygen or nitrogen atoms) can lead to the formation of six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products. illinois.edu The use of Lewis acid catalysis can further enhance the reactivity of the dienophile and control the stereochemical outcome of the HDA reaction. illinois.edu

Denitrative Functionalization and Cross-Coupling Reactions

The nitro group in conjugated systems like this compound is not merely an activating group but can also serve as a leaving group in various transformations, a process known as denitrative functionalization. researchgate.net These reactions allow for the formal replacement of the nitro group with other functionalities, significantly enhancing the synthetic utility of nitroalkenes.

Denitrative cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnsmsi.ir For instance, in reactions analogous to the Suzuki or Stille couplings, the C-NO2 bond can be cleaved and replaced by an aryl, vinyl, or alkyl group from an organometallic reagent. researchgate.netmdpi.com This approach is advantageous as it utilizes readily available nitro compounds as alternatives to aryl or vinyl halides. researchgate.netnsmsi.ir The mechanism often involves oxidative addition of the C-NO2 bond to the metal center, followed by transmetalation and reductive elimination. mdpi.com

Table 2: Examples of Denitrative Cross-Coupling Partners for Nitroalkenes

| Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|

| Arylboronic Acids | Palladium(0) | C(sp²)-C(sp²) |

| Organostannanes | Palladium(0) | C(sp²)-C(sp²) |

| Arylsulfinic Acid Salts | Base/Heat | C(sp²)-Sulfur |

This table provides examples of coupling partners and conditions used in the denitrative functionalization of nitrostyrene (B7858105) derivatives. mdpi.com

Radical Additions and Photoredox Catalysis

The electron-deficient nature of the double bond in this compound makes it an excellent acceptor for radical species. Radical additions to nitroalkenes proceed efficiently to form a new carbon-carbon bond and a stabilized radical intermediate at the α-position to the nitro group.

Modern synthetic methods, particularly those employing photoredox catalysis, have greatly expanded the scope of these reactions. beilstein-journals.org Under visible light irradiation, a photocatalyst can facilitate the generation of alkyl radicals from various precursors (e.g., carboxylic acids, alkyl silicates, or alkyl halides). mdpi.comnih.gov These radicals then add to the β-position of the nitroalkene. nih.gov This process is often part of a redox-neutral cycle, making it a mild and efficient method for alkylation. mdpi.com This strategy avoids the use of stoichiometric and often harsh organometallic reagents, aligning with the principles of green chemistry. beilstein-journals.org

Electrophilic/Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution: The benzyloxy group is an activating, ortho, para-directing group due to the resonance donation of the oxygen lone pair into the aromatic ring. Conversely, the 2-nitrobut-1-en-1-yl group is a deactivating, meta-directing group because of the strong electron-withdrawing nature of the nitro group and the extended conjugation.

In an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially add to the positions activated by the benzyloxy group, i.e., the positions ortho to it. The para position is already substituted. The deactivating effect of the nitroalkene substituent on the same ring would likely make electrophilic substitution on this ring less favorable than on the benzyl (B1604629) ring of the benzyloxy group, although specific reaction conditions could influence this. Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at one of the ortho positions relative to the benzyloxy group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivative at the ortho position.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would also be directed to the ortho positions. However, Friedel-Crafts reactions are often sensitive to deactivating groups, which might reduce their efficiency.

Nucleophilic Aromatic Substitution: While less common for this specific substrate, nucleophilic aromatic substitution could potentially occur under forcing conditions if a suitable leaving group were present on the aromatic ring. The presence of the electron-withdrawing nitroalkene group would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to this group.

Cascade and Multi-step Transformations Leveraging Multiple Functional Groups

The true synthetic potential of this compound is realized in cascade or multi-step reactions that involve the simultaneous or sequential transformation of its multiple functional groups. The conjugated nitroalkene is a particularly versatile moiety for such transformations.

Michael Addition and Subsequent Cyclization: The β-carbon of the nitroalkene is highly electrophilic and readily undergoes Michael addition with a wide range of nucleophiles, such as enolates, amines, and thiols. The resulting nitroalkane intermediate can then be engaged in further reactions. For instance, a carefully chosen nucleophile can lead to a cascade sequence culminating in the formation of heterocyclic structures. β-nitrostyrenes are known precursors for the synthesis of pyrrole (B145914) derivatives through multicomponent reactions.

Reduction of the Nitroalkene: The nitro group and the carbon-carbon double bond of the nitroalkene moiety can be selectively or fully reduced. Catalytic hydrogenation, for example, can reduce both the nitro group to an amine and the double bond to a single bond. The resulting 2-(4-(benzyloxy)phenyl)butan-1-amine is a significantly different molecule with its own unique reactivity. The choice of reducing agent and reaction conditions determines the extent of the reduction.

A hypothetical multi-step transformation could involve:

Michael addition of a malonate ester to the nitroalkene.

Reductive cyclization of the resulting adduct to form a substituted pyrrolidine (B122466) or other heterocyclic system.

Debenzylation to unmask the phenolic hydroxyl group, which could then be used for further functionalization.

These cascade and multi-step transformations highlight the utility of this compound as a versatile building block in the synthesis of complex organic molecules.

Computational and Theoretical Studies of 1 Benzyloxy 4 2 Nitrobut 1 En 1 Yl Benzene

Quantum Chemical Calculations (e.g., DFT Studies)

No peer-reviewed articles presenting Density Functional Theory (DFT) studies or other quantum chemical calculations for 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene were found. While DFT is a common method for investigating molecular properties, globalresearchonline.netnih.gov it appears not to have been applied to this specific molecule in the available literature.

Molecular Dynamics Simulations

A search for molecular dynamics (MD) simulation studies involving this compound yielded no results. MD simulations, which are used to understand the physical movements of atoms and molecules over time, have not been published in the context of this specific compound.

Theoretical Studies on Structure-Reactivity Relationships

No theoretical studies focusing on the structure-reactivity relationships of this compound could be located. Research in this area would provide insights into how the molecule's structural features influence its chemical behavior, but this information is not present in the current body of scientific literature.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in correlating the structural or physicochemical properties of compounds with their reactivity. For nitroaromatic compounds and nitroalkenes, QSRR models have been developed to predict various aspects of their chemical behavior, including toxicity and biological activity. dergipark.org.trnih.gov These models often employ a range of molecular descriptors calculated through computational methods.

Although a specific QSRR model for this compound has not been detailed, studies on related β-nitrostyrene derivatives have established correlations between their physicochemical parameters and biological activities. researchgate.net For instance, parameters such as redox potentials and partition coefficients have been linked to the antibacterial activity of β-nitrostyrene compounds. researchgate.net It has been noted that substituents on the benzene (B151609) ring can significantly modify the biological and enzymatic activity of these molecules. researchgate.net

Furthermore, QSAR studies on nitrobenzene (B124822) derivatives have utilized quantum molecular descriptors, such as hyperpolarizability and conductor-like screening model (COSMO) area, to model their toxicology. dergipark.org.tr These studies have demonstrated that electronic properties are crucial in defining the biological and toxicological profiles of nitroaromatic compounds. dergipark.org.tr The insights from these studies suggest that a QSRR model for this compound would likely involve descriptors related to its electronic structure, hydrophobicity, and steric properties.

Table 1: Representative Molecular Descriptors in QSRR Studies of Related Nitroaromatic Compounds

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Reactivity/Activity | Reference |

| Electronic | First and Second Order Hyperpolarizability | Relates to the molecule's response in an electric field, influencing intermolecular interactions and reactivity. | dergipark.org.tr |

| Redox Potentials | Indicates the ease of electron transfer, which is often crucial for mechanisms of toxicity and bioactivity. | researchgate.net | |

| Nucleophilicity/Electrophilicity Indices | Predicts the tendency of a molecule to act as a nucleophile or electrophile in chemical reactions. | rsc.org | |

| Spatial/Steric | Conductor-like Screening Model (COSMO) Area | Represents the solvent-accessible surface area, affecting solubility and interactions with biological macromolecules. | dergipark.org.tr |

| Hydrophobicity | Partition Coefficient (log P) | Measures the lipophilicity of a compound, which influences its ability to cross cell membranes. | researchgate.net |

This table is illustrative and based on studies of analogous nitroaromatic compounds, not this compound itself.

Supramolecular Interactions (Theoretical Aspects)

The theoretical study of supramolecular interactions focuses on the non-covalent forces that govern molecular recognition and self-assembly. wikipedia.org For this compound, several types of supramolecular interactions can be anticipated based on its functional groups, including the benzyloxy moiety, the nitro group, and the aromatic rings.

Theoretical and crystallographic studies of structurally similar compounds provide a basis for predicting these interactions. For the closely related compound, 1-benzyloxy-4-(2-nitroethenyl)benzene , X-ray diffraction analysis has revealed the presence of weak intermolecular C-H···O contacts. researchgate.net These non-classical hydrogen bonds involve the nitro and ether oxygen atoms acting as acceptors for hydrogen atoms from the aromatic and vinylic carbons. researchgate.net

Similarly, in 1-benzyloxy-4-nitrobenzene , the crystal structure is stabilized by C-H···π interactions, where hydrogen atoms of the benzyloxy group interact with the π-system of an adjacent aromatic ring. researchgate.net These types of interactions are crucial in determining the packing of molecules in the solid state and can influence the physical properties of the compound.

Based on these findings, it is highly probable that this compound would also engage in a variety of supramolecular interactions, including:

Hydrogen Bonding: The oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors.

π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions, which are common in benzene derivatives.

C-H···π Interactions: The hydrogen atoms on the benzylic methylene (B1212753) group and the aromatic rings can act as donors for C-H···π interactions.

Table 2: Potential Supramolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Potential Donor/Acceptor Groups in the Molecule | Observed in Analogue | Reference |

| C-H···O | Donor: Aromatic C-H, Alkene C-H; Acceptor: Nitro O, Ether O | 1-Benzyloxy-4-(2-nitroethenyl)benzene | researchgate.net |

| C-H···π | Donor: Benzylic C-H; Acceptor: Aromatic Ring | 1-Benzyloxy-4-nitrobenzene | researchgate.net |

| π-π Stacking | Interaction between the two aromatic rings | General for benzene derivatives | wikipedia.org |

This table outlines potential interactions for the title compound based on experimentally observed interactions in closely related molecules.

Advanced Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecule's connectivity, its conformation in the solid state, and the nature of its packing in the crystal lattice.

Determination of Solid-State Molecular Conformation

The analysis of the closely related 1-(benzyloxy)-4-(2-nitroethenyl)benzene reveals significant conformational flexibility. huji.ac.ilresearchgate.netnih.gov Its crystal structure shows three independent molecules in the asymmetric unit, each with a different conformation, primarily differing in the twist between the two aromatic rings. huji.ac.ilresearchgate.netnih.gov The dihedral angles between the least-squares planes of the aromatic rings in the analogue were found to be 70.26°, 72.31°, and a more twisted 84.22°. huji.ac.ilchemicalbook.com

For 1-(benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene, a similar conformational landscape is expected. The key conformational parameters to be determined would be the torsion angles around the C-O-C ether linkage and the orientation of the nitrobutenyl group relative to the phenyl ring. It is anticipated that the vinyl group would remain largely coplanar with the adjacent aromatic ring to maximize π-conjugation. huji.ac.il The presence of the additional ethyl group in the nitrobutenyl moiety might introduce some steric hindrance, potentially influencing the preferred rotational position of the entire nitroalkene substituent.

Table 1: Predicted Key Torsional Angles for Solid-State Conformation

| Parameter | Description | Expected Value Range |

|---|---|---|

| C(aryl)-C(vinyl)-N-O | Defines the twist of the nitro group | ~0-20° |

| C(aryl)-O-CH₂-C(benzyl) | Defines the benzyloxy group orientation | Highly variable |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, π-π stacking)

The crystal packing of organic molecules is governed by a network of non-covalent interactions. ias.ac.inrsc.orgchemrxiv.orgmdpi.comrsc.org For this compound, several key interactions would be anticipated and analyzed.

C-H···O Interactions: In the analogue, weak intermolecular C-H···O hydrogen bonds are observed, involving the oxygen atoms of both the nitro and ether groups acting as acceptors, and hydrogen atoms from the aromatic rings and the vinylic group acting as donors. huji.ac.ilresearchgate.net These interactions are crucial in stabilizing the crystal lattice. Similar contacts are expected for the target compound, with the potential for additional C-H···O interactions involving the ethyl group of the nitrobutenyl moiety. These interactions are typically characterized by H···O distances under 2.7 Å and C-H···O angles greater than 110°.

π-π Stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions, which are common in benzyloxy derivatives and play a significant role in their crystal packing. nih.govresearchgate.netnih.govacs.org These interactions can occur in a face-to-face or edge-to-face arrangement. In the crystal structure of 1-(benzyloxy)-4-nitrobenzene, C-H···π interactions, a related phenomenon, are observed to stabilize the structure. researchgate.netnih.gov Detailed analysis of the crystal packing of the title compound would involve measuring the distances and angles between the phenyl rings of adjacent molecules to quantify the nature and extent of any π-π stacking.

Table 2: Expected Intermolecular Interactions and Their Geometric Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···O | Aromatic C-H, Vinylic C-H, Aliphatic C-H | Nitro O, Ether O | H···O: < 2.7 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-Centroid: 3.3-3.8 |

Elucidation of Absolute Configuration (if chiral forms are synthesized)

The molecule this compound is achiral and does not have stereocenters. Therefore, the elucidation of absolute configuration is not applicable in this case. If chiral derivatives were to be synthesized, anomalous dispersion effects in X-ray diffraction, typically using copper radiation, would allow for the unambiguous determination of the absolute configuration, usually expressed via the Flack parameter.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR (¹H and ¹³C) is essential for basic identification, 2D NMR techniques are indispensable for unambiguous structural confirmation and for analyzing the molecule's conformation in solution.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

A suite of 2D NMR experiments would be used to assemble the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the aromatic rings (e.g., the AA'BB' system of the p-substituted benzyloxy ring and the monosubstituted benzyl (B1604629) ring) and within the nitrobutenyl fragment (confirming the coupling between the vinylic proton and the methylene (B1212753) protons of the ethyl group, and between the methylene and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of all protonated carbon signals, such as the benzylic CH₂, the carbons of the aromatic rings, and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the benzylic CH₂ protons to the carbons of both aromatic rings, confirming the ether linkage. It would also show correlations from the vinylic proton to the carbons of the adjacent phenyl ring, establishing the connection of the nitrobutenyl group to the benzyloxybenzene core.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | Vinylic H | CH₂ (ethyl) | Confirms nitrobutenyl structure |

| COSY | Aromatic H's | Aromatic H's | Confirms spin systems in rings |

| HSQC | Benzylic CH₂ | Benzylic C | Assigns benzylic C shift |

| HMBC | Benzylic CH₂ | C(ipso, benzyl), C(ipso, benzyloxy) | Confirms ether linkage |

| HMBC | Vinylic H | C(ipso, benzyloxy ring) | Confirms attachment of side chain |

NOESY/ROESY for Conformational Analysis in Solution

The conformation of a flexible molecule like this compound can differ between the solid state and solution. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for probing spatial proximities between protons, providing insights into the molecule's average conformation in solution. huji.ac.il

NOESY/ROESY: These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this molecule, key NOE correlations would be expected between:

The benzylic CH₂ protons and the ortho-protons of the benzyl ring.

The benzylic CH₂ protons and the ortho-protons of the benzyloxy ring. The relative intensities of these correlations would provide information about the preferred rotational conformation around the ether linkages.

The vinylic proton and the ortho-protons of the benzyloxy ring, confirming their cis/trans relationship and the rotational preference around the C(aryl)-C(vinyl) bond.

Protons of the ethyl group and the vinylic proton, further confirming the geometry of the double bond.

For medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred experiment as the ROE is always positive. huji.ac.il The quantitative analysis of NOE/ROE cross-peak intensities can be used to estimate inter-proton distances, which can then be used to build a computational model of the molecule's solution-state conformation.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Benzyloxy)-4-(2-nitroethenyl)benzene |

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes chemical species based on their translational diffusion coefficients, which are intrinsically linked to their size and shape. manchester.ac.ukemerypharma.com This method is particularly useful for studying non-covalent interactions, such as aggregation or self-association, in solution without perturbing the chemical equilibrium. For a molecule like this compound, intermolecular forces (e.g., π-π stacking of the aromatic rings) could lead to the formation of dimers or higher-order aggregates, especially at high concentrations.

In a DOSY experiment, a series of 1D NMR spectra are acquired with increasing pulsed-field gradient strengths. The signal intensity for each proton attenuates at a rate proportional to the diffusion coefficient of the molecule it belongs to. jhu.edu A 2D DOSY spectrum is then generated, correlating the standard chemical shift axis (F2) with a diffusion coefficient axis (F1). All signals from a single, freely diffusing species will align horizontally at the same diffusion coefficient value.

If this compound exists solely as a monomer, all its proton signals will correspond to a single diffusion coefficient. However, if aggregation occurs, a dynamic equilibrium between the monomer and aggregate species will exist. This can result in an averaged, concentration-dependent diffusion coefficient that is lower than that of the pure monomer. In cases of slow exchange, distinct sets of signals corresponding to the different species might be resolved.

Table 1: Hypothetical DOSY Data for this compound in CDCl₃ at 298 K

| Concentration (mM) | Observed Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) | Predominant Species |

| 1 | 9.5 | Monomer |

| 10 | 8.8 | Monomer / Dimer Equilibrium |

| 50 | 7.9 | Increased Dimer Population |

| 100 | 7.2 | Significant Aggregation |

This interactive table illustrates the expected trend in diffusion coefficients with increasing concentration, suggesting self-association.

High-Resolution Mass Spectrometry for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the unambiguous determination of elemental compositions for parent ions, fragments, and potential reaction intermediates. nih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS are particularly effective for monitoring reaction pathways.

In the context of synthesizing this compound, which is typically formed via a Henry reaction between 4-(benzyloxy)benzaldehyde (B125253) and 1-nitropropane (B105015) followed by dehydration, HRMS can be used to identify the key nitroaldol intermediate. By analyzing aliquots from the reaction mixture, one could detect the molecular ion corresponding to the intermediate, confirming its formation before its subsequent conversion to the final product.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion of this compound can reveal its intrinsic structural vulnerabilities and fragmentation patterns. This information is crucial for structural confirmation and for distinguishing it from potential isomers. The benzyloxy moiety is known to produce a characteristic tropylium (B1234903) cation at m/z 91, while other significant fragmentation pathways would involve the nitroalkene group.

Table 2: Plausible HRMS Fragmentation Data for this compound (C₁₇H₁₇NO₃)

| Fragment Ion (m/z) | Calculated Exact Mass | Elemental Composition | Proposed Fragment Structure |

| 283.1208 | 283.12029 | C₁₇H₁₇NO₃ | [M]⁺ |

| 237.1259 | 237.12538 | C₁₇H₁₇O | [M - NO₂]⁺ |

| 192.0837 | 192.08315 | C₁₃H₁₂O | [M - C₂H₅NO₂]⁺ |

| 91.0548 | 91.05425 | C₇H₇ | [C₆H₅CH₂]⁺ (Tropylium ion) |

This interactive table details the expected high-resolution mass fragments, which are critical for confirming the compound's structure and understanding its gas-phase chemistry.

Spectroscopic Probes for In Situ Reaction Monitoring

Monitoring chemical reactions in real-time provides invaluable kinetic and mechanistic data that is often lost in traditional endpoint analysis. mt.com Spectroscopic techniques such as Infrared (IR) and UV-Vis spectroscopy are well-suited for in situ monitoring of the synthesis of this compound, particularly the final dehydration step of the nitroaldol intermediate. spectroscopyonline.com

Using an attenuated total reflectance (ATR) IR probe inserted directly into the reaction vessel, one can track the progress of the dehydration. The key spectral changes to monitor would be the disappearance of the broad hydroxyl (-OH) stretching vibration of the nitroaldol intermediate (typically around 3500-3300 cm⁻¹) and the concurrent appearance of the characteristic C=C stretching vibration of the conjugated nitroalkene product (around 1640 cm⁻¹). The asymmetric and symmetric stretching frequencies of the conjugated nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) would also intensify as the product forms.

This continuous data stream allows for precise determination of reaction endpoints, identification of reaction stalls, and optimization of process parameters. researcher.life

Table 3: Key Infrared Absorptions for In Situ Monitoring of Nitroalkene Formation

| Time (min) | Absorbance at ~3400 cm⁻¹ (O-H) | Absorbance at ~1640 cm⁻¹ (C=C) | Reaction Status |

| 0 | 0.85 | 0.02 | Start (Intermediate) |

| 30 | 0.41 | 0.35 | In Progress |

| 60 | 0.15 | 0.61 | Nearing Completion |

| 90 | <0.05 | 0.70 | Complete (Product) |

This interactive table provides a hypothetical time-course of IR absorbance changes, demonstrating how this technique can be used to follow the reaction kinetics.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Confirmation

The structure of this compound contains a stereocenter at the second carbon of the butenyl chain, meaning it can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a definitive method for probing the stereochemistry of such chiral molecules. saschirality.org ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample, providing information about its absolute configuration and enantiomeric purity. researchgate.net

Enantiomers of a chiral compound will produce ECD spectra that are perfect mirror images of each other. A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will be a negative Cotton effect for the other. A racemic mixture (50:50 of R and S) will be ECD-silent. The magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample.

By comparing the experimentally measured ECD spectrum of a synthesized sample to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S configurations, the absolute configuration of the predominant enantiomer can be confidently assigned. ku.edu This is a crucial step in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Table 4: Hypothetical Electronic Circular Dichroism (ECD) Data

| Sample | Enantiomeric Excess (ee) | Wavelength (λₘₐₓ, nm) | Δε (L·mol⁻¹·cm⁻¹) |

| (R)-Enantiomer | 100% R | 320 | +8.5 |

| (S)-Enantiomer | 100% S | 320 | -8.5 |

| Scalemic Mixture | 50% R | 320 | +4.25 |

| Racemic Mixture | 0% | 320 | 0 |

This interactive table illustrates how ECD data can differentiate between enantiomers and determine the enantiomeric excess of a sample.

Applications of 1 Benzyloxy 4 2 Nitrobut 1 En 1 Yl Benzene As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups in 1-(benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene makes it an excellent starting material for the synthesis of intricate organic molecules. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic attacks and cycloaddition reactions.

Nitroalkenes, such as this compound, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. rsc.orgresearchgate.net The conjugated nitroalkene system serves as a powerful electrophile in Michael addition reactions, a key step in the construction of various ring systems. bohrium.comwikipedia.org

The reaction of β-nitrostyrenes with suitable nucleophiles can lead to the formation of diverse heterocyclic scaffolds, including pyrroles, pyridines, and other nitrogen-containing ring systems. bohrium.comresearchgate.net For instance, multicomponent reactions involving β-nitrostyrenes have been shown to be an efficient method for synthesizing polysubstituted pyrrole (B145914) derivatives. bohrium.comresearchgate.net The general reactivity of nitroalkenes suggests that this compound could be employed in similar synthetic strategies to generate advanced heterocyclic structures bearing a benzyloxyphenyl substituent.

Furthermore, nitroalkenes are known to participate in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings. sci-rad.com The versatility of the nitro group allows for its subsequent transformation into other functional groups, further expanding the range of accessible heterocyclic architectures. wikipedia.org

Table 1: Examples of Heterocyclic Systems Synthesized from Nitroalkene Precursors

| Heterocyclic System | Synthetic Approach | Reference |

|---|---|---|

| Pyrrole Derivatives | Multicomponent Reactions | bohrium.com |

| Pyrrolidines | [3+2] Cycloaddition | researchgate.net |

| Dihydroindeno[1,2-b]pyrroles | Domino Michael/Cyclization | researchgate.net |

Nitroalkenes are recognized as valuable building blocks in the total synthesis of natural products. rsc.orgpageplace.de Their ability to undergo a variety of chemical transformations with high stereocontrol makes them attractive intermediates for constructing complex molecular frameworks found in nature. pageplace.de The nitro group can be readily converted into other functional groups such as amines, carbonyls, and hydroxylamines, which are common moieties in bioactive natural products. wikipedia.org

The synthetic utility of nitroalkenes has been demonstrated in the asymmetric total synthesis of various natural products. pageplace.de For example, amino-acid-based nitroalkenes have been utilized as intermediates in the synthesis of natural products. mdpi.com While specific examples involving this compound are not yet reported, its structural similarity to other synthetically useful nitroalkenes suggests its potential as a key building block in the assembly of complex natural product targets. The benzyloxy group can serve as a protected phenol, which is a common structural motif in many natural products.

The reactivity of the nitroalkene functionality makes this compound a valuable intermediate for the synthesis of other complex precursors. The double bond can be subjected to various transformations, including reduction, oxidation, and addition reactions, to introduce new functional groups and stereocenters.

For instance, the reduction of the nitroalkene can lead to the corresponding nitroalkane, which is a versatile intermediate in its own right. ursinus.edu Further reduction can yield the primary amine, providing access to a wide range of nitrogen-containing compounds. ursinus.edu The conjugate addition of various nucleophiles to the nitroalkene can introduce new carbon-carbon or carbon-heteroatom bonds, leading to highly functionalized molecules that can serve as precursors for more complex targets. acs.org These transformations highlight the role of this compound as a versatile platform for the elaboration of molecular complexity.

Contributions to Materials Science

The unique electronic and structural properties of nitroalkenes suggest potential applications in the field of materials science. The presence of the electron-withdrawing nitro group and the conjugated π-system can impart interesting optical and electronic properties to materials derived from these precursors.

While the specific contributions of this compound to materials science are not yet established, the general reactivity of β-nitrostyrenes points towards their potential use as monomers for specialized polymers and as precursors for functional organic materials. The anionic polymerization of β-nitrostyrene and its derivatives has been reported, suggesting that this compound could potentially be used to synthesize polymers with specific properties. mdpi.comresearchgate.net However, it is also noted that β-nitrostyrene can act as a strong inhibitor of free radical polymerization. researchgate.netacs.org This dual reactivity could be exploited for controlling polymerization processes.

The incorporation of the benzyloxyphenyl group could influence the properties of the resulting polymers, such as solubility, thermal stability, and processability. Furthermore, the nitro group could be chemically modified post-polymerization to introduce other functionalities, leading to the development of functional organic materials with tailored properties for applications in electronics, optics, or sensing.

Development of Catalytic Ligands or Precursors

The development of novel ligands is crucial for advancing the field of catalysis. While there is no direct literature on the use of this compound for this purpose, its structure contains functional groups that could be modified to create chiral ligands for asymmetric catalysis.

For example, the nitro group can be reduced to an amino group, which can then be further functionalized to synthesize a variety of ligand architectures. ursinus.edu Chiral Schiff base ligands have been prepared from nitrobenzaldehydes and chiral diamines, demonstrating the utility of nitro-containing aromatics in ligand synthesis. nih.gov It is conceivable that this compound could be transformed through a series of reactions into a chiral ligand. The benzyloxy group could also be deprotected to reveal a phenol, which could then be incorporated into ligand structures such as phosphinites or phosphites. The development of new catalysts from readily available starting materials is an active area of research, and this compound presents a potential, yet unexplored, opportunity. organic-chemistry.orgnih.gov

Derivatives, Analogues, and Structure Reactivity Relationship Sar Studies

Systematic Design and Synthesis of Chemically Modified Analogues

The systematic design and synthesis of chemically modified analogues of 1-(benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene allow for a comprehensive investigation of its chemical space. The synthesis of such compounds generally involves multi-step sequences. A common strategy for the synthesis of the parent compound and its analogues involves the Henry reaction (nitroaldol condensation) between an appropriate benzaldehyde (B42025) derivative and a nitroalkane, followed by dehydration to yield the nitroalkene.

For instance, the synthesis of this compound would typically start from 4-benzyloxybenzaldehyde and 1-nitropropane (B105015). The general synthetic approach can be adapted to introduce a wide variety of structural modifications.

Table 1: General Synthetic Strategies for Analogues

| Moiety to be Modified | Precursor 1 | Precursor 2 | General Reaction |

|---|---|---|---|

| Phenyl Ring | Substituted 4-benzyloxybenzaldehyde | 1-Nitropropane | Henry Reaction & Dehydration |

| Nitroalkene Alkyl Chain | 4-Benzyloxybenzaldehyde | Substituted Nitroalkane | Henry Reaction & Dehydration |

| Benzyloxy Group | 4-Hydroxybenzaldehyde (B117250) derivative | Substituted Benzyl (B1604629) Halide | Williamson Ether Synthesis |

This modular approach enables the creation of a library of analogues for detailed structure-reactivity studies.

Investigation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric properties of its constituent parts. By systematically modifying different moieties of the molecule, it is possible to probe these effects.

The electronic nature of substituents on the phenyl ring can profoundly impact the reactivity of the nitroalkene moiety through inductive and resonance effects. lumenlearning.comuomustansiriyah.edu.iqlibretexts.orgstpeters.co.invedantu.com Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring. This increased electron density can be delocalized onto the nitroalkene system, potentially affecting the electrophilicity of the β-carbon of the nitroalkene. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, which can enhance the electrophilic character of the nitroalkene. uomustansiriyah.edu.iq

Table 2: Predicted Electronic Effects of Phenyl Ring Substituents

| Substituent (Position) | Electronic Effect | Predicted Impact on Nitroalkene Reactivity |

|---|---|---|

| 4'-OCH₃ | Electron-donating (+R, -I) | Decreased electrophilicity of β-carbon |

| 4'-Cl | Electron-withdrawing (-I, +R) | Increased electrophilicity of β-carbon |

| 4'-NO₂ | Electron-withdrawing (-R, -I) | Significantly increased electrophilicity of β-carbon |

These electronic perturbations can influence the rates and outcomes of nucleophilic addition reactions to the nitroalkene, a characteristic reaction for this class of compounds.

The alkyl group attached to the nitro-bearing carbon of the alkene (an ethyl group in the parent compound) can exert steric effects that influence the approach of reactants. researchgate.netafricaresearchconnects.comnih.gov Increasing the steric bulk of this alkyl group, for example, by replacing the ethyl group with an isopropyl or tert-butyl group, is expected to hinder the approach of nucleophiles to the β-carbon. This steric hindrance can lead to a decrease in reaction rates. africaresearchconnects.com

Table 3: Predicted Steric Effects of Alkyl Chain Variations

| Alkyl Group (R in -CH=C(NO₂)R) | Relative Steric Bulk | Predicted Impact on Reaction Rate |

|---|---|---|

| Methyl | Low | Highest relative rate |

| Ethyl | Moderate | Intermediate relative rate |

| Isopropyl | High | Lower relative rate |

| tert-Butyl | Very High | Lowest relative rate |

Modifications to the benzyloxy group can also modulate the electronic properties of the molecule. Substituents on the phenyl ring of the benzyloxy group can influence the electron-donating ability of the ether oxygen through inductive effects. For example, an electron-withdrawing group on the benzyl ring would make the ether oxygen less electron-donating, thereby subtly influencing the electron density of the main phenyl ring and, consequently, the nitroalkene moiety.

Furthermore, the benzyloxy group itself can be replaced with other ether linkages or functional groups to explore a wider range of electronic and steric environments.

Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSRR) are powerful computational tools for understanding and predicting the chemical reactivity of a series of related compounds. nih.gov QSRR models aim to establish a mathematical relationship between the chemical structure and the reactivity of a molecule.

For a series of analogues of this compound, a QSRR study would involve:

Data Set Generation: Synthesizing a diverse set of analogues with known variations in their structure.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the calculated descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants).

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

Table 4: Exemplary Molecular Descriptors for QSRR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution, susceptibility to electrophilic/nucleophilic attack |

| Steric | Molar Volume, Surface Area | Molecular size and shape |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

A validated QSRR model can then be used to predict the reactivity of novel, unsynthesized analogues, thereby guiding the design of new compounds with desired reactivity profiles and reducing the need for extensive experimental work.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Pathways for the Nitroalkene System

The nitroalkene functional group is a cornerstone of modern organic synthesis, known for its versatile reactivity. nih.gov Future research on 1-(benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene could focus on uncovering novel transformations beyond its classic role as a Michael acceptor. The strong electron-withdrawing properties of the nitro group significantly influence the electron density of the molecule's scaffold, opening avenues for reactions with nucleophiles or single-electron transfer processes. nih.gov

Key areas for exploration include:

Tandem and Domino Reactions: Designing one-pot, multi-component reactions that form complex molecular architectures with high efficiency. For instance, asymmetric tandem cycloadditions could be developed to construct intricate bicyclic systems. rsc.org The high reactivity of nitroalkenes makes them excellent precursors for such cascade reactions. researchgate.net

Novel Cycloaddition Reactions: While nitroalkenes are known to participate in Diels-Alder and [3+2] cycloadditions, there is scope to explore reactions with unconventional dienes or 1,3-dipoles. mdpi.com This could lead to the synthesis of novel heterocyclic compounds that are otherwise difficult to access.

Activation of the γ-Position: Investigating reactions that exploit the vinylogous nucleophilicity of intermediates derived from conjugate additions. This could enable functionalization at the γ-position of the butenyl chain, adding another layer of complexity and synthetic utility. nih.gov

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the nitroalkene in radical-based transformations, opening up reaction pathways that are complementary to traditional ionic mechanisms.

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of chiral centers with high stereocontrol is a paramount goal in modern synthesis, particularly for applications in medicinal chemistry. The nitroalkene moiety in this compound is an excellent substrate for asymmetric catalysis.

Future efforts in this area should include: